Cas no 82671-06-5 (2,6-Dichloro-5-fluoronicotinic acid)

2,6-Dichloro-5-fluoronicotinic acid is a fluorinated nicotinic acid derivative with significant utility in pharmaceutical and agrochemical synthesis. Its key structural features—the dichloro and fluoro substituents on the pyridine ring—enhance its reactivity, making it a valuable intermediate for constructing complex molecules. The compound exhibits high purity and stability, ensuring consistent performance in coupling reactions and heterocyclic transformations. Its electron-withdrawing groups facilitate nucleophilic substitution, enabling precise functionalization for targeted applications. This acid is particularly useful in the development of active pharmaceutical ingredients (APIs) and crop protection agents, where its robust chemical properties contribute to efficient and scalable synthetic routes. Proper handling under controlled conditions is recommended due to its reactive nature.
2,6-Dichloro-5-fluoronicotinic acid structure
82671-06-5 structure
Product name:2,6-Dichloro-5-fluoronicotinic acid
CAS No:82671-06-5
MF:C6H2Cl2FNO2
MW:209.989983081818
MDL:MFCD00799517
CID:60485
PubChem ID:24870795

2,6-Dichloro-5-fluoronicotinic acid Chemical and Physical Properties

Names and Identifiers

    • 2,6-Dichloro-5-fluoropyridine-3-carboxylic acid
    • 2,6-Dichlor-5-fluor-3-pyridincarbonsure
    • RARECHEM AL BO 0975
    • TIMTEC-BB SBB003450
    • 2,6-DICHLORO-5-FLUORO-3-PYRIDINECARBOXYLIC ACID
    • 2,6-Dichloro-5-Fluoro-3-Pyridinecarboxlic Acid
    • 2,6-Dichloro-5-fluoronictonic acid
    • 2,6-Dichloro-5-Fluoronicotinic
    • 2,6-Dichloro-5-fluoronicotinic acid
    • 2,6-Dichloro-5-fluoro-nicotinic acid
    • 2,6-dichloro-5-fluoro-pyridine-3-carboxylic Acid
    • 3-Pyridinecarboxylic acid, 2,6-dichloro-5-fluoro-
    • 2,6-dichloro-5-fluoro nicotinic acid
    • PubChem10943
    • KSC448A5J
    • CD0081
    • 2,6-Dichloro-5-fluoro-nicotinicacid
    • SBB003450
    • 2,6-Dichloro-5-fluoro-3-pyridinecarboxylic acid (ACI)
    • MDL: MFCD00799517
    • Inchi: 1S/C6H2Cl2FNO2/c7-4-2(6(11)12)1-3(9)5(8)10-4/h1H,(H,11,12)
    • InChI Key: LTDGKGCHRNNCAC-UHFFFAOYSA-N
    • SMILES: O=C(C1C(Cl)=NC(Cl)=C(F)C=1)O
    • BRN: 4311035

Computed Properties

  • Exact Mass: 208.944662g/mol
  • Surface Charge: 0
  • XLogP3: 2.4
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Rotatable Bond Count: 1
  • Monoisotopic Mass: 208.944662g/mol
  • Monoisotopic Mass: 208.944662g/mol
  • Topological Polar Surface Area: 50.2Ų
  • Heavy Atom Count: 12
  • Complexity: 192
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • Tautomer Count: nothing
  • Surface Charge: 0

Experimental Properties

  • Color/Form: White to Yellow Solid
  • Density: 1.6207 (estimate)
  • Melting Point: 151.0 to 156.0 deg-C
  • Boiling Point: 247°C (rough estimate)
  • Flash Point: 102.1℃
  • Refractive Index: 1.531
  • PSA: 50.19000
  • LogP: 2.22570
  • Solubility: Not determined

2,6-Dichloro-5-fluoronicotinic acid Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:1
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S37/39
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT
  • Storage Condition:Inert atmosphere,2-8°C
  • Risk Phrases:R36/37/38

2,6-Dichloro-5-fluoronicotinic acid Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2,6-Dichloro-5-fluoronicotinic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-66752-0.05g
2,6-dichloro-5-fluoropyridine-3-carboxylic acid
82671-06-5 93%
0.05g
$19.0 2023-02-13
Ambeed
A123716-1g
2,6-Dichloro-5-fluoropyridine-3-carboxylic acid
82671-06-5 98%
1g
$5.0 2025-03-03
ChemScence
CS-W002688-100g
2,6-Dichloro-5-fluoropyridine-3-carboxylic acid
82671-06-5 98.79%
100g
$46.0 2022-04-26
Enamine
EN300-66752-0.1g
2,6-dichloro-5-fluoropyridine-3-carboxylic acid
82671-06-5 93%
0.1g
$19.0 2023-02-13
SHENG KE LU SI SHENG WU JI SHU
sc-254375-1 g
2,6-Dichloro-5-fluoropyridine-3-carboxylic acid,
82671-06-5
1g
¥165.00 2023-07-11
AstaTech
68396-250/G
2,6-DICHLORO-5-FLUORO-NICOTINIC ACID
82671-06-5 98%
250/G
$89 2022-06-01
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D2610-25G
2,6-Dichloro-5-fluoronicotinic Acid
82671-06-5 >97.0%(T)
25g
¥310.00 2024-04-15
TRC
D437088-500mg
2,6-Dichloro-5-fluoronicotinic Acid
82671-06-5
500mg
$64.00 2023-05-18
AstaTech
68396-100/G
2,6-DICHLORO-5-FLUORO-NICOTINIC ACID
82671-06-5 98%
100g
$49 2023-09-16
eNovation Chemicals LLC
K06133-500g
2,6-Dichloro-5-fluoronicotinic acid
82671-06-5 98%
500g
$420 2024-06-05

2,6-Dichloro-5-fluoronicotinic acid Production Method

Synthetic Circuit 1

Reaction Conditions
Reference
1,8-Naphthyridine derivatives
, Japan, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Chlorine
2.1 Reagents: Sulfuric acid
Reference
1-Cyclopropyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids
, Federal Republic of Germany, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ;  45 min, 75 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, reflux
Reference
Synthesis of 2,6-dichloro-5-fluoro-3-pyridinecarboxylic acid
Tan, Zhen-you; et al, Huaxue Shiji, 2008, 30(1), 35-36

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid
2.1 Reagents: Hydrofluoric acid
3.1 Reagents: Chlorine
4.1 Reagents: Sulfuric acid
Reference
1-Cyclopropyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids
, Federal Republic of Germany, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium methoxide
2.1 Reagents: Phosphorus pentachloride
3.1 Reagents: Sulfuric acid Solvents: Water
Reference
Synthesis and biological activity of novel fluorine-containing pyridine-heterocyclic acylamide compounds
Zheng, Hui; et al, Nongyao, 2008, 47(1), 34-36

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Potassium fluoride Catalysts: Tetrabutylammonium bromide Solvents: Dimethylformamide ;  rt → 120 °C; 15 min, 120 °C; 120 °C → 100 °C
1.2 10 h, reflux
2.1 Catalysts: Sodium methoxide Solvents: Toluene ;  rt; 1 h, < 50 °C
2.2 5 h, < 50 °C; 50 °C → 20 °C
2.3 Solvents: Methanol ;  10 - 20 °C; 20 °C → rt; 8 h, rt
2.4 Reagents: Acetic acid Solvents: Water ;  rt
3.1 Reagents: Phosphorus oxychloride Catalysts: Triethanolamine ;  rt → 90 °C; 1 h, 80 - 90 °C
3.2 Reagents: Phosphorus pentachloride ;  20 h, reflux
4.1 Reagents: Sulfuric acid Solvents: Water ;  45 min, 75 °C; cooled
4.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, reflux
Reference
Synthesis of 2,6-dichloro-5-fluoro-3-pyridinecarboxylic acid
Tan, Zhen-you; et al, Huaxue Shiji, 2008, 30(1), 35-36

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sulfuric acid
Reference
1-Cyclopropyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids
, Federal Republic of Germany, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water
Reference
Synthesis and biological activity of fluorine-substituted pyridine-heterocyclic carboxylate compounds
Zheng, Hui; et al, Yingyong Huaxue, 2010, 27(2), 164-168

Synthetic Circuit 9

Reaction Conditions
1.1 Catalysts: Sodium methoxide Solvents: Toluene ;  rt; 1 h, < 50 °C
1.2 5 h, < 50 °C; 50 °C → 20 °C
1.3 Solvents: Methanol ;  10 - 20 °C; 20 °C → rt; 8 h, rt
1.4 Reagents: Acetic acid Solvents: Water ;  rt
2.1 Reagents: Phosphorus oxychloride Catalysts: Triethanolamine ;  rt → 90 °C; 1 h, 80 - 90 °C
2.2 Reagents: Phosphorus pentachloride ;  20 h, reflux
3.1 Reagents: Sulfuric acid Solvents: Water ;  45 min, 75 °C; cooled
3.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, reflux
Reference
Synthesis of 2,6-dichloro-5-fluoro-3-pyridinecarboxylic acid
Tan, Zhen-you; et al, Huaxue Shiji, 2008, 30(1), 35-36

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ,  Hydrochloric acid Solvents: Water
Reference
Synthesis and structure-activity relationships of new arylfluoronaphthyridine antibacterial agents
Chu, Daniel T. W.; et al, Journal of Medicinal Chemistry, 1986, 29(11), 2363-9

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Hydrofluoric acid
2.1 Reagents: Chlorine
3.1 Reagents: Sulfuric acid
Reference
1-Cyclopropyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids
, Federal Republic of Germany, , ,

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Sodium methoxide
2.1 Reagents: Phosphorus trichloride
3.1 Reagents: Sulfuric acid Solvents: Water
Reference
Synthesis and biological activity of fluorine-substituted pyridine-heterocyclic carboxylate compounds
Zheng, Hui; et al, Yingyong Huaxue, 2010, 27(2), 164-168

2,6-Dichloro-5-fluoronicotinic acid Raw materials

2,6-Dichloro-5-fluoronicotinic acid Preparation Products

2,6-Dichloro-5-fluoronicotinic acid Related Literature

Additional information on 2,6-Dichloro-5-fluoronicotinic acid

Professional Introduction to 2,6-Dichloro-5-fluoronicotinic acid (CAS No. 82671-06-5)

2,6-Dichloro-5-fluoronicotinic acid, identified by its Chemical Abstracts Service (CAS) number 82671-06-5, is a significant compound in the realm of pharmaceutical chemistry and agrochemical research. This compound belongs to the nicotinic acid derivatives, a class of molecules known for their diverse biological activities. The structural features of 2,6-Dichloro-5-fluoronicotinic acid, particularly the presence of chlorine and fluorine substituents, contribute to its unique chemical properties and reactivity, making it a valuable intermediate in synthetic chemistry.

The synthesis of 2,6-Dichloro-5-fluoronicotinic acid involves multi-step organic reactions that require precise control over reaction conditions. The chlorination and fluorination processes are critical steps that determine the yield and purity of the final product. Advanced synthetic methodologies, such as catalytic fluorination and electrochemical chlorination, have been employed to enhance the efficiency of these transformations. These techniques not only improve the scalability of production but also minimize environmental impact, aligning with the growing emphasis on sustainable chemistry.

In recent years, 2,6-Dichloro-5-fluoronicotinic acid has garnered attention for its potential applications in drug discovery. Nicotinic acid derivatives are well-documented for their role in modulating metabolic pathways and have been explored as therapeutic agents for various diseases. Specifically, research has highlighted the compound's inhibitory effects on enzymes involved in inflammation and cholesterol metabolism. Preclinical studies have demonstrated promising results in reducing oxidative stress and improving lipid profiles, suggesting its utility in managing metabolic disorders.

The structural motif of 2,6-Dichloro-5-fluoronicotinic acid also makes it a versatile scaffold for designing novel bioactive molecules. By leveraging computational chemistry tools, researchers can predict and optimize the binding interactions between this compound and biological targets. This approach has led to the identification of potential lead compounds for further development into new drugs. The fluorine atom, in particular, enhances the metabolic stability and binding affinity of drug candidates, making it a desirable feature in medicinal chemistry.

Agrochemical applications of 2,6-Dichloro-5-fluoronicotinic acid are another area of interest. The compound's ability to interact with plant enzymes suggests its potential as a precursor for developing new pesticides and herbicides. These agrochemicals could offer improved efficacy against resistant pests while maintaining environmental safety. Field trials have shown encouraging results when tested against various crop pathogens, highlighting the compound's promise in sustainable agriculture.

The analytical characterization of 2,6-Dichloro-5-fluoronicotinic acid is essential for ensuring its quality and purity. Techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are routinely employed to confirm its molecular structure and assess impurities. These analytical methods provide critical data for regulatory compliance and ensure that the compound meets the stringent requirements for pharmaceutical and agrochemical use.

The future prospects of 2,6-Dichloro-5-fluoronicotinic acid are promising, with ongoing research aimed at expanding its applications. Collaborative efforts between academia and industry are driving innovation in synthetic methodologies and drug discovery programs. By integrating cutting-edge technologies such as artificial intelligence (AI) and machine learning (ML), researchers can accelerate the development of novel derivatives with enhanced therapeutic properties. This interdisciplinary approach underscores the importance of 2,6-Dichloro-5-fluoronicotinic acid as a key component in modern chemical research.

In conclusion, 2,6-Dichloro-5-fluoronicotinic acid(CAS No. 82671-06-5) represents a fascinating compound with broad applications in pharmaceuticals and agrochemicals. Its unique structural features and biological activities make it a valuable asset in drug design and crop protection strategies. As research continues to uncover new possibilities, this compound is poised to play an increasingly significant role in advancing chemical science and addressing global challenges.

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